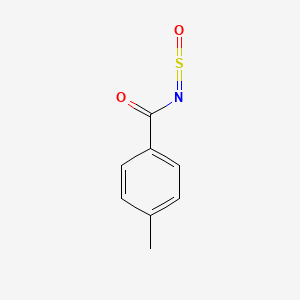

Benzamide, 4-methyl-N-sulfinyl-

Description

Contextualization within Modern Organic and Medicinal Chemistry Paradigms

The exploration of novel chemical entities containing sulfur-nitrogen bonds represents a burgeoning frontier in contemporary organic and medicinal chemistry. nih.govopenmedicinalchemistryjournal.comnih.gov These compounds are not merely academic curiosities; they are integral to the development of innovative materials and therapeutic agents. openmedicinalchemistryjournal.comnih.gov The unique physicochemical properties conferred by the sulfur-nitrogen linkage, which differs significantly from carbon-based analogues, have positioned these scaffolds as vital components in drug discovery and materials science. openmedicinalchemistryjournal.comrsc.org The polarity and Lewis basicity of the sulfinyl group (S=O), in particular, make it a key structural motif. nih.gov

Within this domain, N-substituted benzamides bearing sulfur moieties are of particular interest. The benzamide (B126) scaffold itself is a privileged structure in medicinal chemistry, found in a wide array of approved pharmaceuticals. walshmedicalmedia.comresearchgate.net When combined with a sulfur-containing group, such as the N-sulfinyl functionality in Benzamide, 4-methyl-N-sulfinyl- , the resulting molecule possesses a unique reactivity profile. Sulfinamides, the broader class to which the target compound belongs, are increasingly recognized as crucial intermediates. nih.gov They serve as versatile entry points to a diverse range of medicinally significant functional groups like sulfoximines, sulfonimidamides, and sulfonamides, which are otherwise challenging to synthesize. nih.govacs.org The development of synthetic methods to access these molecules, for instance, through the direct decarboxylative conversion of carboxylic acids, underscores their growing importance. nih.gov

Historical and Current Trajectories in Benzamide and Sulfonamide Scaffold Research

The journey of benzamide and sulfonamide scaffolds in chemistry is a rich narrative of discovery and application. Benzamides have long been recognized for their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. walshmedicalmedia.com This has led to sustained interest in the synthesis and development of new benzamide derivatives. walshmedicalmedia.comnih.gov Historically, the focus was often on modifying the aromatic ring or the amide substituents to tune biological activity. walshmedicalmedia.com

The story of sulfonamides began with the discovery of Prontosil in the 1930s, the first drug to be widely used as a chemotherapeutic agent. sciepub.com This discovery ushered in an era of synthetic antimicrobial agents. sciepub.com While the initial "sulfa drugs" were primarily antibacterial, research quickly expanded to show that sulfonamide derivatives possess a vast array of pharmacological effects, including anticonvulsant, anti-hypertensive, and anti-inflammatory activities. sciepub.comsciepub.com Current research continues to explore new sulfonamide derivatives, synthesizing novel compounds with moieties like 1,2,3-triazoles and Schiff bases to find potent antimicrobial and antioxidant agents. tsijournals.com

In contrast, the N-sulfinyl functional group, as seen in Benzamide, 4-methyl-N-sulfinyl- , is less explored than the related N-sulfonyl group. N-sulfinylamines (R-N=S=O) are monoaza analogues of sulfur dioxide and have been known for over a century. Early work established their synthesis and reactivity, for example, the reaction of benzamide with thionyl chloride to produce N-sulfinylbenzamide. scispace.com However, their use in synthesis has been sporadic until more recently. The current trajectory involves harnessing their unique reactivity, for example, as dienophiles in cycloaddition reactions, to create complex heterocyclic structures. acs.org This renewed interest highlights a shift from the well-trodden path of sulfonamides to exploring the synthetic potential of their less-oxidized sulfinyl cousins.

Academic Relevance and Future Directions for N-Substituted Benzamides Bearing Sulfur Moieties

The academic relevance of N-substituted benzamides with sulfur groups, particularly the N-sulfinyl moiety, is centered on their utility as versatile synthetic intermediates. The N-sulfinyl group acts as a powerful dienophile, readily participating in [4+2] cycloaddition reactions with 1,3-dienes. acs.org This reactivity provides a stereoselective route to 3,6-dihydro-1,2-thiazine 1-oxides, which are valuable heterocyclic building blocks for further chemical elaboration. acs.org

Future research is poised to expand on this reactivity. For example, photoredox-catalyzed [3+2] cycloadditions involving N-sulfonyl cyclopropylamines demonstrate the potential for light-induced reactions to construct complex ring systems like trans-cyclopentanes. acs.org The principles from these N-sulfonyl reactions could foreseeably be extended to N-sulfinyl analogues. Furthermore, the development of modular synthetic approaches is a key future direction. Recent work has shown that N-silyl sulfinylamine reagents can react with a wide range of organometallic reagents to produce primary sulfinamides. acs.org These sulfinamides can then be converted into NH-sulfonimidamides, showcasing a flexible, two-step sequence that avoids the need for thiol starting materials. acs.org

For compounds like Benzamide, 4-methyl-N-sulfinyl- , this opens up several avenues. Its synthesis, inferred from the preparation of N-sulfinylbenzamide, involves the reaction of 4-methylbenzamide (B193301) with thionyl chloride in the presence of a base like pyridine (B92270). scispace.com Once formed, its reactivity can be exploited. For instance, its reaction with epoxides (like styrene (B11656) oxide) can lead to complex oxathiadiazepine heterocycles, demonstrating its potential for constructing elaborate molecular architectures. scispace.com The future will likely see the development of more catalytic and enantioselective transformations involving N-acylsulfinylamines, further cementing their role as powerful tools in modern organic synthesis.

Interactive Data Tables

Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Methyl-N-(methylsulfonyl)benzamide | C₉H₁₁NO₃S | 213.26 | 827624-81-7 |

| 4-Methyl-N-(p-tolyl)benzenesulfonamide | C₁₄H₁₅NO₂S | 261.34 | 599-86-0 |

| N,N-Diethyl-p-toluamide | C₁₂H₁₇NO | 191.27 | 1696-17-9 |

| Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- | C₁₄H₁₅NO₄S₂ | 325.41 | 3695-00-9 |

Data sourced from PubChem and other chemical databases. nih.govnih.govnih.govepa.gov

Synthesis Methods for Related Scaffolds

| Scaffold/Reaction Type | Reagents | Key Features |

| N-Sulfinylbenzamide Synthesis | Benzamide, Thionyl Chloride, Pyridine | Direct conversion of a primary amide to an N-sulfinylamide. scispace.com |

| N-Sulfonyl Amidine Synthesis | Sulfonyl Azide (B81097), Amide, CO, Pd-catalyst | Carbonylative generation of sulfonyl isocyanates followed by cycloaddition/decarboxylation. acs.org |

| Sulfinamide Synthesis (Radical) | Carboxylic Acid, Sulfinylamine, Photocatalyst | Direct decarboxylative pathway to access sulfinamides from diverse feedstocks. nih.gov |

| N-Acylsulfenamide Synthesis | Primary Amide, N-Thiosuccinimide | Mild, basic conditions avoiding the use of unstable sulfenyl chlorides. nih.gov |

Properties

CAS No. |

40014-43-5 |

|---|---|

Molecular Formula |

C8H7NO2S |

Molecular Weight |

181.21 g/mol |

IUPAC Name |

4-methyl-N-sulfinylbenzamide |

InChI |

InChI=1S/C8H7NO2S/c1-6-2-4-7(5-3-6)8(10)9-12-11/h2-5H,1H3 |

InChI Key |

IJPNXIDAOZMAAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N=S=O |

Origin of Product |

United States |

Sophisticated Methodologies for the Synthesis of N Substituted Benzamide Derivatives Incorporating Sulfur Functional Groups

Established Synthetic Pathways for Amide and N-Sulfonamide Linkages

Traditional methods for constructing N-sulfonylbenzamides and related structures have long been the foundation of synthetic organic chemistry. These pathways are characterized by their reliability and broad applicability, typically involving the reaction of nucleophilic amines with electrophilic sulfonyl or benzoyl species.

Condensation Reactions of Benzamide (B126) Precursors with Sulfonyl Chlorides in Controlled Basic Environments

One of the most fundamental and widely employed methods for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. rsc.orgsigmaaldrich.com This reaction, often referred to as sulfonylation, proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The process necessitates a controlled basic environment to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. youtube.com

Commonly used bases include tertiary amines like triethylamine (B128534) (Et₃N) or pyridine (B92270), which act as acid scavengers without competing in the primary reaction. nih.gov The choice of solvent and base is crucial for optimizing reaction conditions. Aprotic solvents are generally preferred. rsc.org For example, the synthesis of N-substituted sulfonamides can be achieved by treating the corresponding amine with p-toluenesulfonyl chloride in the presence of a base. rsc.org The reaction mechanism involves the amine's lone pair of electrons attacking the sulfur center, followed by the departure of the chloride leaving group and subsequent deprotonation of the nitrogen by the base to yield the final sulfonamide product. youtube.com While effective, preliminary experiments using pyridine and dichloromethane (B109758) have sometimes resulted in low yields and long reaction times. nih.gov

Amine Sulfonylation using Sulfonyl Halides and Sulfonic Acids as Electrophiles

Broadening the scope of electrophiles, amine sulfonylation is a cornerstone reaction for forming the S-N bond in sulfonamides. nih.gov Sulfonyl halides, particularly sulfonyl chlorides, are the most common electrophilic partners due to their high reactivity. sigmaaldrich.comlibretexts.org The reaction between an amine and a sulfonyl chloride is the most classic process for preparing sulfonamides. nih.gov

The Hinsberg test, a traditional chemical test, leverages this reaction to differentiate between primary, secondary, and tertiary amines. Both primary and secondary amines react with sulfonyl chlorides. However, the resulting sulfonamide from a primary amine still possesses an acidic N-H proton, allowing it to dissolve in an aqueous sodium hydroxide (B78521) solution, unlike the product from a secondary amine. libretexts.org The vast majority of the thousands of structurally diverse sulfonamides synthesized have been prepared through the reaction of a sulfonyl chloride with a primary or secondary amine. rsc.orglibretexts.org While less common, sulfonic acids can also be used as electrophiles, though they typically require activation. The direct displacement of a halogen from a simple aryl halide by a sulfonamide's nitrogen anion is challenging due to the reduced nucleophilicity of the sulfonamide. nih.gov

Utilization of Activated Benzoyl Species for Derivatization

An alternative strategy to construct N-acylsulfonamides involves forming the C-N bond by reacting a pre-existing sulfonamide with an activated benzoyl species. This approach is particularly useful when the desired benzoyl moiety is more complex or sensitive. The sulfonamide nitrogen, while not strongly nucleophilic, can be deprotonated with a suitable base to form a sulfonamidate anion, which then acts as the nucleophile.

A common method involves the use of benzoyl chlorides as the activated species. nih.gov For instance, N-acylation of a sulfonamide can be achieved with a benzoyl chloride in a basic medium. nih.gov Another effective class of activating agents is N-acylbenzotriazoles. These reagents are readily prepared from carboxylic acids and are advantageous when the corresponding acid chlorides are unstable or difficult to prepare. The reaction of a sulfonamide with an N-acylbenzotriazole in the presence of a base like sodium hydride (NaH) can produce N-acylsulfonamides in excellent yields.

Table 1: Synthesis of N-Acylsulfonamides using N-Acylbenzotriazoles

| Sulfonamide Reactant | N-Acylbenzotriazole | Product | Yield (%) |

| p-Tolylsulfonamide | N-(4-Toluoyl)benzotriazole | N-(4-Toluoyl)-p-toluenesulfonamide | 98 |

| p-Tolylsulfonamide | N-(4-Methoxybenzoyl)benzotriazole | N-(4-Methoxybenzoyl)-p-toluenesulfonamide | 96 |

| p-Tolylsulfonamide | N-(4-Nitrobenzoyl)benzotriazole | N-(4-Nitrobenzoyl)-p-toluenesulfonamide | 89 |

| Methanesulfonamide | N-(4-Toluoyl)benzotriazole | N-(4-Toluoyl)methanesulfonamide | 85 |

Data sourced from studies on N-acylation reactions.

Innovative Synthetic Strategies and Catalytic Approaches

Modern synthetic chemistry has seen the development of powerful catalytic methods that offer new pathways to these important molecules, often with improved efficiency, selectivity, and environmental compatibility.

Rhodium-Catalyzed Intermolecular Oxidative Sulfamidation Techniques

Recent advances in C-H bond functionalization have opened new avenues for forming C-N bonds. Rhodium-catalyzed reactions, in particular, have emerged as a powerful tool for the direct amidation of arenes. kaist.ac.kracs.orgnih.gov This technique allows for the formation of an aryl-nitrogen bond by activating a typically inert C-H bond on an aromatic ring.

In a notable example of this approach, a cationic rhodium(III) complex catalyzes the direct amidation of arene C-H bonds using sulfonyl azides as the nitrogen source. acs.orgacs.orgelsevierpure.com This reaction proceeds via a chelation-assisted C-H bond activation mechanism, where a directing group on the arene substrate coordinates to the rhodium center, guiding the C-H activation to a specific position (typically ortho). acs.org The sulfonyl azide (B81097) then reacts with the organorhodium intermediate, ultimately forming the N-sulfonylated product and releasing dinitrogen (N₂) as the sole byproduct. nih.govacs.org This method is highly attractive due to its high functional group tolerance and the absence of external oxidants, making it an environmentally benign process for constructing aryl sulfonamides. acs.org

Copper-Mediated Methylation Protocols for Sulfonamide Derivatives

While the previous sections focused on constructing the core N-sulfonyl benzamide skeleton, another important class of reactions involves the subsequent functionalization of the sulfonamide N-H bond. Copper-mediated protocols have been developed for the efficient N-methylation of sulfonamides. nih.gov

A novel and facile copper-catalyzed methylation of sulfonamides has been demonstrated using dicumyl peroxide (DCP) as both the oxidant and the methyl source. organic-chemistry.org This transformation is efficient for a wide range of sulfonamides, including those with both electron-donating and electron-withdrawing groups on the aromatic ring, furnishing N-methyl sulfonamides in high yields. organic-chemistry.org The reaction is typically carried out at elevated temperatures in the presence of a copper(II) catalyst, such as copper(II) acetylacetonate (B107027) (Cu(acac)₂). organic-chemistry.org This method provides a practical alternative to traditional methylation procedures that often require strong bases and methyl iodide. organic-chemistry.org Other copper-catalyzed systems have also been developed for the N-arylation of sulfonamides with aryl halides, highlighting the versatility of copper in facilitating C-N bond formation. nih.govorganic-chemistry.orgresearchgate.net

Table 2: Copper-Catalyzed N-Methylation of Substituted Sulfonamides

| Substrate (Ar-SO₂NH₂) | Product (Ar-SO₂NHCH₃) | Yield (%) |

| p-Tolyl sulfonamide | N-Methyl-p-tolyl sulfonamide | 82 |

| 2,4,6-Mesityl sulfonamide | N-Methyl-2,4,6-mesityl sulfonamide | 80 |

| 4-tert-Butylphenyl sulfonamide | N-Methyl-4-tert-butylphenyl sulfonamide | 84 |

| p-Nitrophenyl sulfonamide | N-Methyl-p-nitrophenyl sulfonamide | 73 |

| p-Trifluoromethylphenyl sulfonamide | N-Methyl-p-trifluoromethylphenyl sulfonamide | 70 |

| p-Cyanophenyl sulfonamide | N-Methyl-p-cyanophenyl sulfonamide | 72 |

Yields obtained using Cu(acac)₂ catalyst and dicumyl peroxide (DCP). Data sourced from a study on oxidative methylation. organic-chemistry.org

C-H Activation and Functionalization Strategies in Benzamide Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical tool in organic synthesis. For the synthesis of complex benzamide derivatives, transition-metal-catalyzed C-H activation, often guided by a directing group, allows for the introduction of various substituents at specific positions of the aromatic ring. While direct C-H activation studies on "Benzamide, 4-methyl-N-sulfinyl-" are not explicitly documented, the principles can be inferred from related systems where sulfinyl and sulfonamide groups play a crucial role.

The sulfinyl group, as a directing group, has been effectively utilized in palladium(II)-catalyzed ortho-C-H alkenylation reactions. thieme-connect.de This strategy provides access to either mono- or di-ortho-alkenylated products with high regioselectivity. thieme-connect.de The versatility of the sulfinyl directing group is further highlighted by its ability to be cleaved post-functionalization, yielding 1,3-disubstituted arenes, or transformed into other useful functionalities like thiols. thieme-connect.de

More pertinent to the benzamide core, rhodium(III)-catalyzed C-H activation has been successfully applied to N-sulfinyl ketoimines for redox-neutral coupling with activated olefins. acs.orgresearchgate.net In these reactions, the imine part of the molecule assists in the ortho-C-H activation of the arene. researchgate.net Following olefination, the N-S bond is cleaved, leading to the formation of a rhodium(III) imide species which can undergo further transformations. researchgate.net This suggests that the N-sulfinyl moiety within a benzamide framework could potentially participate in or influence such catalytic cycles.

Furthermore, sulfonamides, which are structurally analogous to the oxidized form of N-sulfinylamides, are well-established directing groups in C-H activation. nih.gov They can direct site-selective functionalization, which is invaluable for the late-stage modification of drug molecules to create complex and therapeutically relevant scaffolds. nih.gov This body of work provides a strong foundation for hypothesizing that the "Benzamide, 4-methyl-N-sulfinyl-" scaffold could be amenable to similar C-H functionalization strategies, likely directed by the amide functionality or potentially influenced by the N-sulfinyl group itself.

Table 1: Examples of C-H Activation Directed by Sulfur-Containing Groups

| Catalyst System | Directing Group | Transformation | Reference |

| Palladium(II) Acetate | 2-Pyridylsulfinyl | ortho-Alkenylation | thieme-connect.de |

| [Cp*RhCl₂]₂ | N-Sulfinyl Ketoimine | Annulation with Olefins | acs.orgresearchgate.net |

| Rhodium(III) | Sulfonamide | C-H Functionalization | nih.gov |

| Palladium(II) Acetate | Sulfoxide | ortho-Olefination | researchgate.net |

This table presents data from related systems to infer potential reactivity for "Benzamide, 4-methyl-N-sulfinyl-".

Application of Directed Metalation Groups (DMGs) for Regioselective Synthesis

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method relies on a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with a variety of electrophiles.

The amide group is a well-established and potent DMG. nih.gov Therefore, in "Benzamide, 4-methyl-N-sulfinyl-," the amide functionality is expected to direct ortho-lithiation, enabling the introduction of substituents at the position ortho to the amide group. This approach offers a high degree of regioselectivity that is often difficult to achieve through classical electrophilic aromatic substitution.

While the N-sulfinyl group's role as a primary DMG is not extensively documented, the overarching influence of the amide group would likely dominate the regioselectivity of metalation. The synthetic utility of DoM in benzamide synthesis is vast, allowing for the preparation of a wide array of substituted derivatives that would be otherwise challenging to access.

Preparation of Diverse Analogues and Chemical Libraries

The N-sulfinylamide moiety is a versatile functional group that can serve as a precursor to a range of other sulfur-containing functionalities, making it a valuable building block for the creation of chemical libraries for drug discovery and materials science.

Synthesis of N-Aroylsulfonamide Structures

While direct conversion of "Benzamide, 4-methyl-N-sulfinyl-" to an N-aroylsulfonamide is not explicitly described, related transformations provide a basis for such a synthesis. The oxidation of the N-sulfinyl group to the corresponding sulfonamide, followed by N-acylation, would be a plausible route. Alternatively, the reaction of a pre-formed 4-methylbenzenesulfonamide with an aroyl chloride could yield the desired N-aroylsulfonamide. The synthesis of related sulfamoyl-benzamides has been achieved through carbodiimide (B86325) coupling methods. nih.gov

Elaboration of N-Triflylbenzamide Compounds

The conversion of sulfinamides to N-triflylamides can be achieved by reaction with trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride). This reaction has been demonstrated for various sulfinamides, where the combination with triflic anhydride leads to the activation of thioglycosides. This reactivity suggests that "Benzamide, 4-methyl-N-sulfinyl-" could potentially be converted to "Benzamide, 4-methyl-N-triflyl-" under similar conditions.

Formation of N-Sulfonylcarboxamide Linkages

The synthesis of N-sulfonylcarboxamides can be approached through various routes. One established method involves the reaction of thioamides with sulfonyl azides, which regioselectively produces N-sulfonyl amidines. beilstein-journals.orgnih.govnih.gov This methodology has been successfully applied to a range of heterocyclic thioamides. beilstein-journals.orgnih.govnih.gov By analogy, a precursor to "Benzamide, 4-methyl-N-sulfinyl-," such as a thiobenzamide, could potentially be reacted with a sulfonyl azide to form a related N-sulfonylcarboxamide linkage.

Construction of Hybrid Benzamide-Acetamide Pharmacophores with Sulfonamide Components

The synthesis of hybrid molecules containing both benzamide and acetamide (B32628) pharmacophores linked by a sulfonamide has been reported as a strategy for developing new therapeutic agents. nih.gov These structures are often assembled through amide coupling reactions. For instance, a pre-formed benzamide-sulfonamide scaffold can be coupled with an acetic acid derivative, or vice versa. A plausible synthetic route to a hybrid structure incorporating the "Benzamide, 4-methyl-N-sulfinyl-" core would involve the initial synthesis of a 4-methylbenzamide (B193301) derivative bearing a sulfonamide group, which could then be acylated with an appropriate acetamide precursor using standard peptide coupling reagents. nih.gov

Based on the conducted research, there is a significant lack of specific published data for the chemical compound Benzamide, 4-methyl-N-sulfinyl- . The search results primarily yield information on related but structurally distinct compounds such as 4-methylbenzenesulfonamides and other N-substituted benzamide derivatives.

Due to the scarcity of detailed research findings, purification methods, and specific spectroscopic data (NMR, IR, Mass Spectrometry) for Benzamide, 4-methyl-N-sulfinyl- , it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline and content requirements. Creating such an article without supporting data would lead to speculation and potential misinformation, which contravenes the core principles of providing accurate and factual content.

Therefore, the following sections on advanced purification and spectroscopic characterization protocols for Benzamide, 4-methyl-N-sulfinyl- cannot be populated with the required detailed research findings and interactive data tables at this time. Further experimental research would be necessary to establish these protocols and data for this specific compound.

Elucidation of Reaction Mechanisms in the Transformation of Sulfur Containing Benzamide Derivatives

General Mechanistic Concepts Relevant to Sulfur-Containing Benzamides

Single Electron Transfer (SET) Mechanisms in Radical-Based Reactions

In many organic reactions, a Single Electron Transfer (SET) mechanism can initiate radical-based transformations. youtube.comlibretexts.org This process involves the transfer of a single electron from a donor species to an acceptor molecule, generating a radical ion pair. youtube.com For a compound like "Benzamide, 4-methyl-N-sulfinyl-", a nucleophile could potentially transfer an electron to the molecule, or the molecule itself could be reduced by a metal to form a radical anion. libretexts.org The subsequent fragmentation or reaction of this radical intermediate would then dictate the final products. The feasibility of such a pathway would depend on the reduction potential of the N-sulfinylbenzamide derivative.

Catalytic Cycles in Transition Metal-Catalyzed Reactions

Transition metals like nickel and cobalt are known to catalyze a variety of cross-coupling and functionalization reactions, often involving changes in the metal's oxidation state.

Nickel Catalysis: Nickel catalysts are versatile and can operate through various catalytic cycles, including Ni(0)/Ni(II) and Ni(I)/Ni(III) pathways. nih.gov In the context of cross-electrophile coupling reactions involving benzamide (B126) derivatives, a plausible cycle could be initiated by the oxidative addition of a Ni(0) species to a C-N or C-S bond. nih.gov The resulting Ni(II) intermediate could then undergo further transformations, potentially involving a single electron oxidation to a Ni(III) species, which is often a key intermediate in such catalytic cycles. nih.govnih.gov

Cobalt Catalysis: Cobalt catalysts are also employed in C-H activation and cross-coupling reactions. The redox activity of cobalt allows for catalytic cycles that can involve Co(I), Co(II), and Co(III) oxidation states. These cycles often proceed via initial C-H metalation followed by further reaction with a coupling partner.

Ligand Exchange and C-H Insertion in Transition Metal Catalysis

A fundamental step in many transition metal-catalyzed reactions is ligand exchange, where one ligand on the metal center is replaced by another. This is crucial for bringing the reactants into the coordination sphere of the metal. Following this, C-H insertion is a powerful method for functionalizing otherwise inert C-H bonds. snnu.edu.cn In reactions catalyzed by metals like rhodium, a metal-carbene intermediate can be generated, which then inserts into a C-H bond to form a new C-C or C-heteroatom bond. snnu.edu.cnnih.gov

N-H Deprotonation and Olefin Insertion in C-H Activation

For substrates containing an N-H bond, deprotonation can occur to form a metal-amido species. This is a common step in directed C-H activation reactions, where the amide group can act as a directing group to guide the metal catalyst to a specific C-H bond. Following C-H activation and metalation, the insertion of an olefin into the metal-carbon or metal-nitrogen bond can lead to the formation of more complex molecular structures.

Migratory Insertion in Rhodium-Catalyzed Systems

Rhodium catalysts are particularly well-known for their ability to catalyze migratory insertion reactions. researchgate.net In the context of reactions involving N-sulfonyl-1,2,3-triazoles, rhodium catalysts can facilitate the formation of α-imino rhodium carbenes. nih.govresearchgate.net These reactive intermediates can then undergo various transformations, including formal 1,3-insertion into N-H or O-H bonds. researchgate.net This process involves the migration of a group from the metal to the carbene carbon.

Quantitative Kinetic Analysis and Rate-Determining Steps

To perform a quantitative kinetic analysis and identify the rate-determining step of a reaction, detailed experimental data from kinetic studies are required. This involves measuring reaction rates under varying concentrations of reactants, catalysts, and other species. Such studies allow for the determination of the reaction order with respect to each component and provide insights into the slowest step of the reaction mechanism. Without specific experimental data for the reactions of "Benzamide, 4-methyl-N-sulfinyl-", any discussion on this topic would be purely speculative.

Stereochemical Control and Regioselectivity in Synthetic Transformations

The precise control over the three-dimensional arrangement of atoms (stereochemistry) and the specific orientation of reactants (regioselectivity) are paramount in modern organic synthesis. In the context of sulfur-containing benzamide derivatives, particularly "Benzamide, 4-methyl-N-sulfinyl-", the sulfinyl group plays a pivotal role in directing the outcomes of synthetic transformations. This section elucidates the principles of stereochemical control and regioselectivity, with a focus on cycloaddition reactions where the N-sulfinyl moiety is a key functional group.

The N-sulfinyl group (–N=S=O) in "Benzamide, 4-methyl-N-sulfinyl-" renders the molecule a potent dienophile for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. The reactivity of sulfinylamines as dienophiles is well-documented, allowing for the synthesis of various heterocyclic compounds. wikipedia.org The stereochemical and regiochemical course of these reactions is largely governed by the electronic nature and steric hindrance of the substituents on both the diene and the dienophile.

A critical aspect of the N-sulfinyl group is its inherent chirality at the sulfur atom. This chirality can be exploited to induce asymmetry in synthetic transformations, making it a valuable chiral auxiliary. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. nih.gov The sulfinyl group is particularly effective in this role due to its ability to direct incoming reagents to one face of the molecule over the other, leading to the preferential formation of one enantiomer or diastereomer.

While direct studies on the Diels-Alder reactions of "Benzamide, 4-methyl-N-sulfinyl-" are not extensively reported, valuable insights can be drawn from analogous systems. For instance, the asymmetric Diels-Alder reaction between enantiopure (SS)-2-(p-tolylsulfinyl)-1,4-benzoquinone and various dienes demonstrates exceptional control over stereochemistry and regiochemistry. In one such reaction with 2-(E-2-acetoxyvinyl)-8-tert-butyl-3,4-dihydronaphthalene, the cycloaddition occurs with very high chemo-, regio-, and diastereoselectivity, yielding a tetracyclic sulfinyl derivative with five stereogenic centers. nih.gov This high degree of control is attributed to the steric and electronic influence of the sulfinyl group, which directs the approach of the diene. nih.gov

The regioselectivity of Diels-Alder reactions involving N-sulfinyl dienophiles is dictated by the electronic properties of the reacting partners. The electron-withdrawing nature of the N-acyl-N-sulfinyl group polarizes the N=S double bond, making the sulfur atom electrophilic. In a typical Diels-Alder reaction with an electron-rich diene, the most nucleophilic carbon of the diene will preferentially bond with the electrophilic sulfur atom of the dienophile. This alignment of the reactants determines the substitution pattern of the resulting cycloadduct.

The table below summarizes the stereochemical and regiochemical outcomes of Diels-Alder reactions involving a representative N-sulfinyl dienophile, illustrating the principles that would apply to "Benzamide, 4-methyl-N-sulfinyl-".

| Diene | N-Sulfinyl Dienophile | Major Product(s) | Diastereomeric Excess (d.e.) | Regioselectivity | Ref. |

| 2-(E-2-acetoxyvinyl)-8-tert-butyl-3,4-dihydronaphthalene | (SS)-2-(p-tolylsulfinyl)-1,4-benzoquinone | Tetracyclic sulfinyl derivative | High | High | nih.gov |

| 2,3-Dimethyl-1,3-butadiene | N-Sulfinylaniline | 3,6-Dihydro-1,2-thiazine derivative | Not reported | High | wikipedia.org |

In these reactions, the formation of a six-membered ring containing a nitrogen-sulfur bond is the primary outcome. The stereochemistry of the newly formed chiral centers is directed by the existing chirality of the sulfinyl group. The regioselectivity is controlled by the electronic interplay between the diene and the dienophile, a general principle in Diels-Alder reactions.

Further research into the cycloaddition reactions of "Benzamide, 4-methyl-N-sulfinyl-" would be beneficial to fully elucidate its potential as a chiral dienophile in asymmetric synthesis. The established principles of stereochemical control and regioselectivity in related N-sulfinyl compounds provide a strong foundation for predicting and understanding its reactivity.

Computational Chemistry and Theoretical Studies of Sulfur Containing Benzamide Compounds

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it an ideal tool for studying complex organic molecules. nih.gov It is frequently employed to predict the electronic structure and reactivity of molecules containing sulfur and nitrogen. researchgate.netnih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a molecule like Benzamide (B126), 4-methyl-N-sulfinyl-, this process involves mapping the conformational landscape to find the global energy minimum. Key rotational barriers include the bond between the phenyl ring and the carbonyl group, the amide C-N bond, and the N-S bond of the sulfinyl group.

Studies on similar benzanilides reveal that the amide group often adopts an anti conformation and can be significantly tilted with respect to the plane of the aromatic ring. nih.govresearchgate.net For instance, in 4-methyl-N-(4-methylphenyl)benzamide, the dihedral angle between the benzoyl and aniline (B41778) rings is 59.6 (5)°. nih.gov In the case of Benzamide, 4-methyl-N-sulfinyl-, DFT calculations would explore the rotation around the N-S bond to identify the most stable orientation of the S=O group relative to the benzamide backbone. This analysis is crucial as the molecular conformation governs its physical properties and biological interactions.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of kinetic stability; a larger gap implies higher stability. nih.gov

In computational studies of related aryl sulfonamides, the HOMO is typically localized over the electron-rich aromatic rings, while the LUMO is concentrated on the sulfonamide or other electron-withdrawing moieties. nih.gov For Benzamide, 4-methyl-N-sulfinyl-, the HOMO would be expected to be distributed across the 4-methylphenyl ring. The LUMO would likely be centered on the electron-deficient N-sulfinyl (-N=S=O) group. The calculated energies of these orbitals provide valuable information on the molecule's ability to participate in chemical reactions.

Table 1: Representative FMO Data for an Analogous Aryl Sulfonamide (Data adapted from a study on 5-aryl thiophenes containing sulphonylacetamide moieties for illustrative purposes) nih.gov

| Property | Value (eV) |

| EHOMO | -6.50 |

| ELUMO | -2.51 |

| Energy Gap (ΔE) | 3.99 |

This interactive table illustrates typical values obtained from DFT calculations. A lower energy gap, as shown, suggests higher reactivity.

From the HOMO and LUMO energies, a suite of quantum chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. rasayanjournal.co.in These descriptors, rooted in conceptual DFT, help in rationalizing and predicting chemical behavior. rasayanjournal.co.inresearchgate.net

Ionization Potential (I) and Electron Affinity (A) : Approximated as I ≈ -EHOMO and A ≈ -ELUMO.

Chemical Hardness (η) : Calculated as (I - A) / 2, it measures the resistance to change in electron distribution.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability.

Electronegativity (χ) : The negative of the chemical potential, calculated as (I + A) / 2.

Electrophilicity Index (ω) : Calculated as χ² / (2η), it quantifies the ability of a molecule to accept electrons.

These descriptors are invaluable for comparing the reactivity of a series of related compounds. For Benzamide, 4-methyl-N-sulfinyl-, a high electrophilicity index would suggest it is a strong electron acceptor, likely to react with nucleophiles at the sulfur atom. rasayanjournal.co.in

Table 2: Calculated Quantum Chemical Reactivity Descriptors for a Model System (Values are illustrative and based on general principles of DFT reactivity descriptors) rasayanjournal.co.inresearchgate.net

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation |

| Chemical Softness (S) | 1 / η | Ease of deformation |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

This interactive table defines key reactivity descriptors calculated from FMO energies.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, providing a more intuitive chemical picture.

For Benzamide, 4-methyl-N-sulfinyl-, NBO analysis would quantify the delocalization of electron density from the lone pairs of the carbonyl oxygen and the sulfinyl oxygen into adjacent antibonding orbitals. This analysis can reveal the nature of intramolecular hydrogen bonds and other stabilizing interactions that influence the molecule's preferred conformation. nih.gov It also provides detailed atomic charges, identifying the most electron-rich and electron-poor sites, which are crucial for predicting sites of electrophilic and nucleophilic attack.

A Potential Energy Surface (PES) is a multidimensional plot that maps the energy of a molecule or system of molecules as a function of its geometry. For a chemical reaction, the PES provides a complete energy landscape, including reactants, products, intermediates, and the transition states that connect them. researchgate.net

Computational chemists can construct a PES for a reaction involving Benzamide, 4-methyl-N-sulfinyl- to understand its reaction mechanisms. For example, the PES for its hydrolysis would map the energy changes as a water molecule approaches, bonds to the sulfur atom, and ultimately cleaves the N-S bond. By locating the lowest energy path on this surface, the reaction mechanism can be elucidated. The highest point along this path corresponds to the transition state, and its energy determines the reaction's activation energy and rate. researchgate.net

Computational Modeling for Mechanistic Elucidation

Beyond static properties, computational modeling is instrumental in elucidating dynamic processes like reaction mechanisms. By simulating a proposed reaction pathway, researchers can calculate the energies of all species involved and determine the energetic feasibility of the mechanism.

For a compound like Benzamide, 4-methyl-N-sulfinyl-, one could investigate its synthesis via the palladium-catalyzed addition of an aryl halide to an N-sulfinylamine. acs.org Computational modeling could be used to:

Identify the structure of the active catalytic species.

Calculate the energy barriers for key steps like oxidative addition, migratory insertion, and reductive elimination.

Explore alternative, competing pathways to understand reaction selectivity.

For example, a study on the formation of N-(carbomylcarbamothioyl) benzamide used DFT to map the reaction pathway, identifying two transition states and showing that the first step was rate-determining. researchgate.net A similar approach for reactions involving Benzamide, 4-methyl-N-sulfinyl- would provide invaluable, detailed insights into its chemical transformations, guiding future synthetic efforts.

Identification and Characterization of Transition States and Activation Energy Barriers

The study of transition states and activation energy barriers is fundamental to understanding the kinetics and mechanisms of chemical reactions. For N-sulfinyl imines, which share the N-sulfinyl group with the target compound, transition state models have been proposed to explain the stereochemistry of their reactions. For instance, in the TiCl₂(OiPr)₂-catalyzed reaction of sulfinyl imidates with aldehydes, a favored transition state has been postulated to account for the observed anti-products. Similarly, the stereochemistry in the CuCl-catalyzed allylation of N-sulfinyl imines with allylborane is explained by considering a specific transition state.

While direct data for "Benzamide, 4-methyl-N-sulfinyl-" is absent, computational studies on related sulfonamides provide insights into their conformational behavior. For example, quantum chemical calculations on sulfanilamide (B372717) derivatives at the B3LYP/6-311++G(3df,2p) level of theory predict the existence of different conformers based on the orientation of the p-amino and amide groups. The stability of these conformers is crucial for their biological activity and reactivity.

Table 1: Postulated Transition States in Reactions of N-Sulfinyl Imines This table is illustrative and based on general findings for N-sulfinyl imines, not "Benzamide, 4-methyl-N-sulfinyl-" specifically.

| Reaction | Catalyst | Proposed Transition State Model | Outcome |

| Aldol-type reaction | TiCl₂(OiPr)₂ | Favored transition state leading to anti-products | High yield and diastereoselectivity |

| Allylation | CuCl | Transition state explaining observed stereochemistry | Excellent yield and diastereoselectivity |

Unraveling the Electronic and Steric Origins of Reaction Selectivity

The selectivity of chemical reactions is governed by a combination of electronic and steric factors. In the context of N-sulfinyl compounds, these factors dictate the stereochemical outcome of nucleophilic additions. Chiral N-sulfinyl imines are valuable starting materials in asymmetric synthesis because the sulfinyl group directs the approach of the nucleophile, leading to the formation of a new stereocenter with high selectivity. The reaction with various organometallic reagents, including organoalkaline, organomagnesium, and organozinc compounds, highlights the role of the N-sulfinyl group in controlling the reaction's stereoselectivity.

Computational methods, such as Density Functional Theory (DFT), are employed to understand these effects at a molecular level. The molecular electrostatic potential (MEP) map, for example, can reveal the electron-rich and electron-poor regions of a molecule, indicating likely sites for nucleophilic or electrophilic attack. For a related compound, N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide, the MEP map helps in identifying the reactive sites. researchgate.net

Higher-Level Quantum Chemical Calculations for Electronic and Vibrational Properties

Quantum chemical calculations are essential for determining the electronic and vibrational properties of molecules. Methods like DFT with various functionals (e.g., B3LYP, MN15, wB97XD) and basis sets (e.g., 6-311++G(d,p), def2TZVPP) are used to predict molecular structures, vibrational frequencies, and electronic spectra.

For a related sulfonamide, N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide, theoretical quantum computations were performed using the B3LYP functional and 6-311++G(d,p) basis set to support experimental data from X-ray, FT-IR, NMR, and UV-Vis spectroscopy. researchgate.net The calculated HOMO-LUMO energy gap (ΔE) is a key parameter that indicates molecular stability and reactivity. researchgate.net

In another study on a sulfonamide-Schiff base derivative, DFT calculations at the B3LYP/6−311G+(d,p) level of theory were used to optimize the molecular structure and analyze its electronic properties. nih.gov The calculated electronic absorption spectrum showed good agreement with experimental data. nih.gov The vibrational properties, calculated using the same level of theory, helped in the assignment of experimental FT-IR and Raman bands.

Table 2: Calculated Electronic Properties of a Related Sulfonamide-Schiff Base Derivative nih.gov This data is for (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide and is illustrative of the types of properties calculated.

| Property | Calculated Value |

| HOMO to LUMO Transition | 96% at 363 nm |

| H−1 to LUMO Transition | 76% at 313 nm |

| H−4 to LUMO Transition | 18% at 313 nm |

| HOMO to L+1 Transition | 21% at 288 nm |

| HOMO to L+3 Transition | 50% at 288 nm |

Strategic Applications of Sulfur Containing Benzamide Derivatives in Synthetic Organic Chemistry

Utility as Versatile Building Blocks and Key Synthetic Intermediates

"Benzamide, 4-methyl-N-sulfinyl-" and its analogs serve as highly effective building blocks in organic synthesis, primarily through their transformation into N-sulfinyl imines. These imines are powerful intermediates for the asymmetric synthesis of a wide array of nitrogen-containing compounds. The N-sulfinyl group acts as a potent chiral auxiliary, directing the stereochemical outcome of nucleophilic additions to the imine carbon.

The addition of organometallic reagents to N-sulfinyl imines derived from "Benzamide, 4-methyl-N-sulfinyl-" provides a reliable and versatile pathway to chiral amines. The stereoselectivity of these reactions is high, allowing for the synthesis of enantiomerically enriched products. The 4-methyl group on the benzamide (B126) ring can influence the electronic nature of the imine, potentially modulating its reactivity and the stereochemical course of the addition.

Furthermore, these building blocks have been instrumental in the synthesis of complex, biologically active molecules. Their utility extends to the preparation of amino acids, amino alcohols, and various heterocyclic systems. The straightforward removal of the sulfinyl group under acidic conditions reveals the primary amine, making this methodology highly attractive for multi-step syntheses.

Table 1: Applications of N-Sulfinyl Imines as Synthetic Intermediates

| Intermediate | Application | Product Class |

| N-Sulfinyl Aldimines | Asymmetric addition of organometallic reagents | Chiral branched amines |

| N-Sulfinyl Ketimines | Diastereoselective reduction | Chiral amines |

| N-Sulfinyl Imines | Aza-Diels-Alder reactions | Nitrogen-containing heterocycles |

| N-Sulfinyl Imines | Strecker synthesis | α-Amino acids |

Facilitation of Subsequent Chemical Transformations through Modifiable Scaffolds

The "Benzamide, 4-methyl-N-sulfinyl-" scaffold is readily modifiable, allowing for the facilitation of a variety of subsequent chemical transformations. The N-sulfinyl group, being a chiral auxiliary, can be easily cleaved post-reaction, unmasking a primary amine that can then participate in further synthetic steps. This feature is crucial for the construction of complex molecular architectures.

The versatility of this scaffold is exemplified in the synthesis of nitrogen-containing heterocycles. Following the initial stereoselective addition to the N-sulfinyl imine, the resulting sulfinamide can undergo cyclization reactions to form pyrrolidines, piperidines, and other important heterocyclic motifs. The 4-methylphenyl group can be retained in the final product or modified as needed, adding another layer of synthetic flexibility.

Moreover, the benzamide portion of the molecule offers sites for further functionalization. The aromatic ring can be subjected to electrophilic substitution reactions, allowing for the introduction of additional functional groups that can be used to tune the properties of the final molecule or to serve as handles for further synthetic manipulations.

Design and Development of Novel Reagents and Catalytic Systems

The unique structural and electronic properties of "Benzamide, 4-methyl-N-sulfinyl-" and related N-sulfinyl compounds have led to their exploration in the design of novel reagents and catalytic systems. The chiral sulfinyl group, in particular, has been incorporated into ligands for asymmetric catalysis.

For instance, N-sulfinyl-based ligands have been successfully employed in transition metal-catalyzed reactions, such as rhodium-catalyzed asymmetric additions and palladium-catalyzed allylic alkylations. In these systems, the sulfur atom of the sulfinyl group can coordinate to the metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. The 4-methylbenzamide (B193301) moiety can provide steric bulk and electronic tuning of the ligand, which can be critical for achieving high enantioselectivity.

The development of such ligands demonstrates the potential of N-sulfinyl benzamides to serve as platforms for the rational design of new catalytic systems. The modular nature of their synthesis allows for the facile introduction of various substituents on both the benzamide and sulfinyl portions, enabling the fine-tuning of the catalyst's performance for specific transformations.

Table 2: N-Sulfinyl-Based Ligands in Asymmetric Catalysis

| Ligand Type | Metal | Reaction |

| P,N-Sulfinyl Imine | Palladium | Asymmetric Allylic Alkylation |

| P,N-Sulfinyl Imine | Iridium | Asymmetric Hydrogenation |

| Sulfinamide-Olefin | Rhodium | Asymmetric 1,4-Addition |

Investigations into Functional Group Compatibility and Synthetic Robustness

A critical aspect of any synthetic building block is its compatibility with a wide range of functional groups. Research into the reactivity of N-sulfinyl imines has demonstrated a good tolerance for various functional groups. This robustness is essential for their application in the synthesis of complex molecules where multiple functional groups are present.

Reactions involving N-sulfinyl imines can often be carried out under mild conditions, which helps to preserve sensitive functional groups elsewhere in the molecule. For example, rhodium-catalyzed additions of arylboronic acids to N-sulfinyl imines have been shown to be more functional group tolerant than methods that utilize more reactive organometallic reagents like Grignard or organolithium compounds. researchgate.net

The N-acylsulfonamide moiety, which is structurally related to "Benzamide, 4-methyl-N-sulfinyl-", is known for its increased hydrolytic and enzymatic stability compared to carboxylic acids. nih.gov This inherent stability contributes to the synthetic robustness of these compounds, allowing them to be carried through multiple synthetic steps without degradation.

Targeted Design of Molecules with Defined Structural and Electronic Attributes

The "Benzamide, 4-methyl-N-sulfinyl-" framework provides a valuable platform for the targeted design of molecules with specific structural and electronic properties. The N-acylsulfonamide group is a well-established bioisostere of carboxylic acids, possessing a similar pKa and hydrogen bonding capabilities. wikipedia.org This allows for the rational design of molecules with improved pharmacokinetic or pharmacodynamic profiles.

Furthermore, the defined stereochemistry that can be achieved using the chiral N-sulfinyl group allows for the precise three-dimensional arrangement of atoms in the target molecule. This level of control is paramount in the design of molecules that interact with biological systems, where stereochemistry often plays a critical role in determining activity.

Prospective Research Directions and Emerging Opportunities

Discovery and Characterization of Unprecedented Sulfur-Containing Benzamide (B126) Motifs

The discovery of new chemical entities is the bedrock of therapeutic innovation. For benzamide derivatives, the incorporation of diverse sulfur-containing functional groups continues to yield compounds with significant biological potential. While groups like sulfonamides are well-established, more novel motifs, including the N-sulfinyl group, represent a frontier for discovery.

Future research will likely focus on the systematic exploration of novel benzamide structures where sulfur is incorporated in various oxidation states and bonding environments. The synthesis and characterization of new N-triflylbenzamides, for example, have produced strongly acidic compounds with unique reactivity. nih.govdtu.dk Similarly, the design of complex benzamide derivatives containing sulfamoyl groups has led to the identification of compounds with potential antidiabetic and antimicrobial properties. tandfonline.com

The exploration extends to designing entirely new heterocyclic systems fused or linked to the benzamide core. Research into 4-(2-pyrimidinylamino)benzamide derivatives has yielded potent inhibitors of the Hedgehog signaling pathway, which is crucial in some cancers. nih.govnih.gov The strategic modification of these scaffolds is a key aspect of structure-activity relationship (SAR) studies. nih.gov Another avenue involves creating novel β-hydroxy sulfides tethered to heterocyclic systems, which have shown promise as enzyme inhibitors. rsc.org The overarching goal is to expand the chemical diversity of sulfur-containing benzamides, leading to the identification of molecules with unprecedented structures and functions.

Table 1: Examples of Recently Developed Sulfur-Containing Benzamide Scaffolds

| Scaffold Class | Example Compound/Derivative | Area of Interest | Reference(s) |

|---|---|---|---|

| N-Triflylbenzamides | 4-Fluoro-N-triflylbenzamide | Strongly acidic organic compounds | nih.govdtu.dk |

| Sulfamoyl-Benzamides | N-(2-chloro-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamide | Antidiabetic and antimicrobial agents | tandfonline.com |

| Pyrimidinylamino-Benzamides | 4-(2-pyrimidinylamino)benzamide derivatives | Hedgehog signaling pathway inhibitors | nih.govnih.gov |

| Thio-vinyl-Benzamides | N-(2,2-Dicyano-1-(methylthio)vinyl)benzamide | Antiviral agents | acs.org |

Advancement of Sustainable and Environmentally Conscious Synthetic Methodologies

The chemical industry is undergoing a significant transformation towards "green chemistry," which prioritizes the reduction of waste, use of non-hazardous materials, and energy efficiency. rsc.orgrsc.org The synthesis of benzamides, which traditionally involved hazardous reagents like thionyl chloride or harsh reaction conditions, is a prime candidate for such innovation. google.comgoogle.com

Recent advancements have demonstrated several sustainable approaches to amide bond formation. These include direct condensation reactions catalyzed by boric acid, which avoids the need for harsh activating agents. sciepub.com Other methods leverage ultrasonic irradiation in the presence of recoverable catalysts to accelerate the reaction and improve efficiency. researchgate.net Solvent-free conditions, using enol esters like vinyl benzoate, provide a clean and ecocompatible pathway for N-benzoylation. tandfonline.com

Furthermore, the use of water as a "green" solvent is a major area of development. Protocols using water as the reaction medium for synthesizing sulfonamides from stable precursors like sodium sulfinate are emerging as viable alternatives to methods requiring toxic organic solvents. researchgate.net Patents have been filed for methods that generate benzamides from carboxylic acids and ammonia (B1221849) gas, with water being the only byproduct, highlighting a move towards waste-free processes. google.com The development of these sustainable methods is crucial for the environmentally responsible production of Benzamide, 4-methyl-N-sulfinyl- and its derivatives on a larger scale.

Table 2: Comparison of Traditional vs. Green Synthetic Methods for Benzamides

| Method | Reagents/Conditions | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|

| Traditional | Benzoyl chloride, ammonia/amines | High reactivity, well-established | Generates HCl byproduct, moisture sensitive | google.com |

| Traditional | Benzoic acid, thionyl chloride, then amine | Versatile for acid activation | Uses hazardous/toxic reagent (SOCl₂) | google.com |

| Green | Benzoic acid, amine, boric acid catalyst, toluene | Catalytic, avoids harsh activators | Requires heating and water removal | sciepub.com |

| Green | Benzoic acid, amine, vinyl benzoate | Solvent-free, atom economical | May require longer reaction times | tandfonline.com |

| Green | Carboxylic acid, amine, diatomite earth@IL/ZrCl₄, ultrasonic irradiation | Rapid, high-yielding, recoverable catalyst | Requires specialized equipment (ultrasonicator) | researchgate.net |

| Green | Carboxylic acid, ammonia gas | Simple, high conversion, water is only byproduct | Requires handling of gaseous ammonia | google.com |

Synergistic Integration of Computational and Experimental Research Frameworks

The modern drug discovery process increasingly relies on a powerful synergy between computational (in silico) and experimental (in vitro/in vivo) methods. This integrated approach accelerates the identification and optimization of lead compounds by allowing researchers to predict molecular properties and interactions before committing to laborious and expensive laboratory synthesis.

For benzamide derivatives, computational tools like molecular docking are routinely used to predict how a molecule will bind to a specific biological target, such as an enzyme's active site. researchgate.netnih.gov These studies can reveal key interactions, like hydrogen bonds or hydrophobic contacts, that are critical for a compound's activity. nih.gov For example, combined experimental and computational analyses of amino-substituted benzamides helped to interpret trends in their antioxidant capacity. nih.gov Similarly, in silico and in vitro evaluations of benzimidazolone derivatives guided the synthesis and testing of compounds with potential as α-glucosidase inhibitors. nih.gov

Molecular dynamics (MD) simulations provide further insight by modeling the dynamic behavior of the ligand-protein complex over time, assessing its stability. tandfonline.comresearchgate.net This synergistic workflow, where computational predictions guide experimental work and experimental results validate and refine computational models, creates a highly efficient feedback loop for drug design and discovery. nih.gov This approach is essential for rationally designing novel derivatives of Benzamide, 4-methyl-N-sulfinyl- with targeted biological activities.

Table 3: Examples of Integrated Computational and Experimental Studies on Benzamide Derivatives

| Study Focus | Computational Methods Used | Experimental Methods Used | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Antidiabetic Benzamides | Molecular docking, Molecular dynamics | In vitro enzyme inhibition assays (α-glucosidase, α-amylase) | Identified potent inhibitors and confirmed binding stability | tandfonline.com |

| Tyrosinase Inhibitors | Molecular docking | In vitro tyrosinase inhibition assays, NMR spectroscopy | Identified potent inhibitors and analyzed binding interactions | researchgate.net |

| Antioxidant Benzamides | Computational analysis of reactivity | DPPH and FRAP antioxidant assays | Explained structure-activity relationships and identified lead compound | nih.gov |

| Antimicrobial Benzimidamides | ADMET screening, Molecular docking, MD simulations | In vitro antimicrobial screening, Spectroscopic characterization | Correlated binding energies with antimicrobial potential | nih.gov |

Development of High-Throughput Synthesis and Screening Technologies for Derivative Discovery

To explore the vast chemical space around a core scaffold like Benzamide, 4-methyl-N-sulfinyl-, technologies that enable the rapid synthesis and evaluation of large numbers of compounds are indispensable. High-throughput synthesis and screening (HTS) have revolutionized this process.

Combinatorial chemistry, particularly using solid-phase synthesis techniques like the "split-and-pool" method, allows for the creation of massive "one-bead-one-compound" (OBOC) libraries. nih.govacs.org In these libraries, each polymer bead holds a unique chemical entity, enabling the simultaneous synthesis of thousands to millions of distinct compounds.

These libraries can then be subjected to HTS, where automated systems rapidly test each compound for a desired biological activity. southernresearch.org Innovations in this area include DNA-encoded library (DEL) technology, where each compound is tagged with a unique DNA barcode that records its chemical synthesis history. uci.edu This allows for the screening of immense libraries in a single tube, with active compounds identified by sequencing their DNA tags. nih.govuci.edu Automated flow synthesis platforms are also being developed to generate hyperdiverse libraries with greater efficiency. chemrxiv.org These technologies dramatically accelerate the hit identification and lead optimization phases of drug discovery, making it feasible to systematically screen extensive libraries of benzamide derivatives to find candidates with optimal properties. nih.govnih.gov

Table 4: Comparison of Discovery Methodologies

| Feature | Traditional Synthesis & Screening | High-Throughput Synthesis & Screening |

|---|---|---|

| Scale | One compound at a time | Thousands to millions of compounds simultaneously |

| Speed | Slow (weeks to months per compound) | Fast (entire libraries screened in days) |

| Synthesis Method | Individual reaction for each compound | Combinatorial (e.g., split-and-pool, flow synthesis) |

| Screening Format | Individual assays | Miniaturized, automated assays (e.g., 384/1536-well plates) |

| Data Generation | Low volume | Massive datasets requiring bioinformatics |

| Resource Needs | High per compound | Low per compound, but high initial investment in automation |

Q & A

How can the crystal structure of 4-methyl-N-sulfinylbenzamide be determined and validated?

Advanced Research Question

Methodological Answer:

The crystal structure can be resolved using single-crystal X-ray diffraction. Key steps include:

- Data Collection : Use high-resolution X-ray diffractometers to collect intensity data.

- Structure Solution : Employ direct methods (e.g., SHELXD or SHELXS) for phase determination .

- Refinement : Refine the structure with SHELXL, which allows for anisotropic displacement parameters and hydrogen atom positioning via geometric constraints .

- Validation : Validate the structure using tools like PLATON (checking for missed symmetry, voids) and CIF validation reports. ORTEP-3 can visualize thermal ellipsoids to assess disorder or anisotropy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.